molecular formula C₁₅H₁₉D₃O₅ B023056 Artemisinin-d3 CAS No. 176652-07-6

Artemisinin-d3

Cat. No. B023056
M. Wt: 285.35 g/mol
InChI Key: BLUAFEHZUWYNDE-OGUHANSASA-N
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Description

Synthesis Analysis

The synthesis of artemisinin derivatives involves complex chemical steps, including the formation of intermediate radicals through reductive decomposition. A study by Taranto et al. (2006) utilized DFT calculations to explore the radical anions and neutral species formed during artemisinin's rearrangement, emphasizing the stability of radicals centered on carbon over those on oxygen and highlighting the thermodynamically favorable process of rearrangement (Taranto, Mesquita Carneiro, & de Araujo, 2006). Additionally, Zhu and Cook (2012) reported an efficient synthesis route for artemisinin using cyclohexenone as a starting material, marking a step forward in cost-effective artemisinin production (Zhu & Cook, 2012).

Molecular Structure Analysis

The molecular and electronic structures of artemisinin and its derivatives, including conformational flexibility and vibrational fundamentals, have been studied extensively. Galasso et al. (2007) explored these aspects through density functional theory, providing insights into the molecule's equilibrium structures and electronic structure characterized by NMR, photoelectron, and electron transmission spectra (Galasso, Kovač, & Modelli, 2007).

Chemical Reactions and Properties

Artemisinin's chemical properties, particularly its reductive decomposition and the stability of derived radicals, are crucial for its biological activity. The work by Arantes et al. (2005) on the relative stability of intermediate radicals derived from artemisinin highlights the significance of the endoperoxide bridge and the impact of oxygen atom replacement on the stability of these radicals (Arantes, Araujo, Taranto, & Carneiro, 2005).

Physical Properties Analysis

The synthesis and physical properties of artemisinin analogs, as well as the structural analysis of these compounds, offer insights into the drug's physical characteristics. Studies on tricyclic analogs of artemisinin have shed light on the conformational analysis and antimalarial activity, providing a foundation for understanding the physical properties of artemisinin and its derivatives (Avery et al., 1994).

Chemical Properties Analysis

The chemical properties of artemisinin, including its reaction mechanisms and the formation of its characteristic endoperoxide bridge, are central to its antimalarial efficacy. Varela et al. (2021) synthesized deuterated dihydroartemisinic acid to explore the mechanism of endoperoxide formation, revealing insights into the interactions and kinetic isotope effects influencing this critical process (Varela, Arman, & Yoshimoto, 2021).

Scientific Research Applications

  • Anti-parasitic Treatment

    • Field : Medical Science, Parasitology
    • Application : Artemisinin and its derivatives have been found to have therapeutic effects on parasites .
    • Method : The specific method of application varies depending on the type of parasite and the specific derivative of Artemisinin used .
    • Results : Seventy-seven studies focused on the safety and efficacy of artemisinin and its derivatives for anti-parasitic treatment .
  • Anti-tumor Treatment

    • Field : Oncology
    • Application : Artemisinin and its derivatives have shown potential in the treatment of tumors .
    • Method : The method of application involves the use of Artemisinin derivatives, such as dihydroartemisinin, in the treatment of various types of cancer .
    • Results : Studies have shown that Artemisinin and its derivatives can inhibit tumor cell growth .
  • Anti-inflammatory Treatment

    • Field : Immunology
    • Application : Artemisinin and its derivatives have been found to have anti-inflammatory effects .
    • Method : The specific method of application varies depending on the specific inflammatory condition and the specific derivative of Artemisinin used .
    • Results : Studies have shown that Artemisinin and its derivatives can reduce inflammation .
  • Dermatological Treatment

    • Field : Dermatology
    • Application : Artemisinin and its derivatives have been found to have therapeutic effects on skin diseases .
    • Method : The specific method of application varies depending on the specific skin condition and the specific derivative of Artemisinin used .
    • Results : Studies have shown that Artemisinin and its derivatives can improve skin conditions .
  • Antiviral Treatment

    • Field : Virology
    • Application : Recent research has suggested that Artemisinin and its derivatives may have therapeutic effects on viruses .
    • Method : The specific method of application varies depending on the type of virus and the specific derivative of Artemisinin used .
    • Results : Most of the studies were conducted in Asia (60%), followed by Africa (27%), Europe (8%), and the Americas (5%). Anti-parasite and anti-inflammatory research were mainly distributed in less developed continents such as Asia and Africa, while cutting-edge research such as anti-tumor has attracted more attention in Europe and the United States .
  • Treatment of Type 2 Diabetes Mellitus (T2DM)

    • Field : Endocrinology
    • Application : Artemisinin treatments not only attenuate insulin resistance and restore islet ß-cell function in T2DM but also have potential therapeutic effects on diabetic complications, including diabetic kidney disease, cognitive impairment, diabetic retinopathy, and diabetic cardiovascular disease .
    • Method : The specific method of application varies depending on the specific condition of the patient and the specific derivative of Artemisinin used .
    • Results : Many in vitro and in vivo experiments have confirmed the therapeutic utility of artemisinin and its derivatives on T2DM .
  • Antibacterial Treatment

    • Field : Microbiology
    • Application : Some studies have suggested that Artemisinin and its derivatives may have therapeutic effects on bacteria .
    • Method : The specific method of application varies depending on the type of bacteria and the specific derivative of Artemisinin used .
    • Results : Most of the studies were conducted in Asia (60%), followed by Africa (27%), Europe (8%), and the Americas (5%). Anti-parasite and anti-inflammatory research were mainly distributed in less developed continents such as Asia and Africa, while cutting-edge research such as anti-tumor has attracted more attention in Europe and the United States .
  • Neuroprotective Treatment

    • Field : Neurology
    • Application : Artemisinin and its derivatives have been found to have neuroprotective effects .
    • Method : The specific method of application varies depending on the specific neurological condition and the specific derivative of Artemisinin used .
    • Results : Studies have shown that Artemisinin and its derivatives can improve neurological conditions .

Safety And Hazards

Artemisinin-d3 may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Recent clinical studies suggest that artemisinin and its derivatives may be safe and effective candidates for anti-tumor, anti-parasitic, anti-inflammatory, and dermatological drugs . More phase II/III clinical trials of artemisinin and its derivatives on antiviral effects are needed .

properties

IUPAC Name

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-OGUHANSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444833
Record name Artemisinin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemisinin-d3

CAS RN

176652-07-6
Record name Artemisinin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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